REACTION_CXSMILES
|
[C:1]1([CH2:7][CH2:8][CH:9]=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:11]=[O:12].[O-2].[Ca+2].[CH2:15]([OH:17])C>>[CH2:7]([C:8]([CH2:15][OH:17])([CH2:11][OH:12])[CH2:9][OH:10])[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3|
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Name
|
|
Quantity
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100 g
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Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCC=O
|
Name
|
|
Quantity
|
540 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
56 g
|
Type
|
reactant
|
Smiles
|
[O-2].[Ca+2]
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The reaction mixture was filtered
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Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
ADDITION
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Details
|
Water (1 L) was added to the residue
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate (1 L×3)
|
Type
|
CONCENTRATION
|
Details
|
the combined organic layers were concentrated
|
Type
|
CUSTOM
|
Details
|
purified via silica gel chromatography (petroleum ether/ethyl acetate 3:1)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)C(CO)(CO)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 90 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |